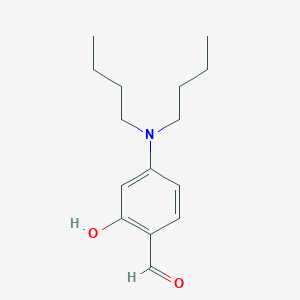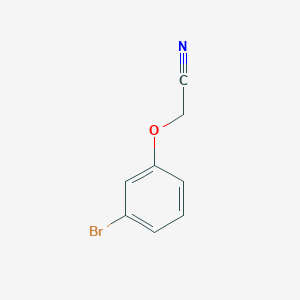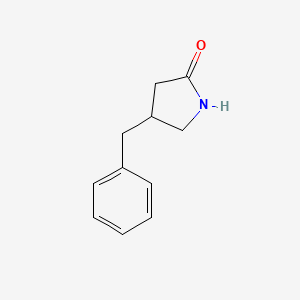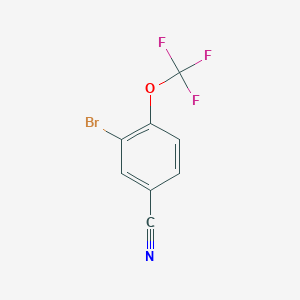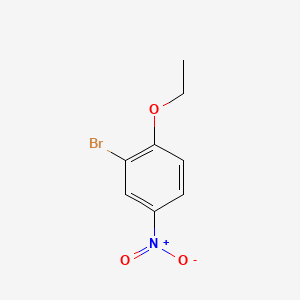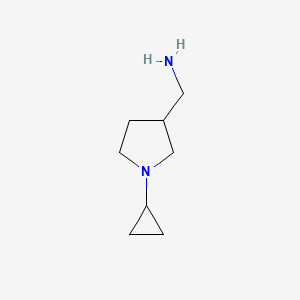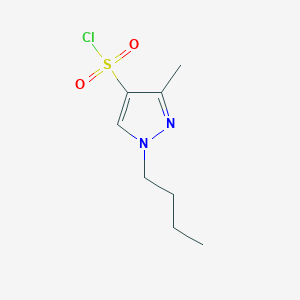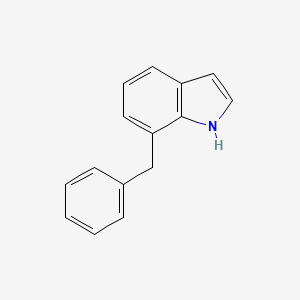
7-Benzyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-1H-indole is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Orientations Futures
Indole and its derivatives, including 7-Benzyl-1H-indole, are crucial in medicinal chemistry due to their physiological actions . They have been gaining a lot of interest by exhibiting various pharmacological properties . Future research may focus on the synthesis of biologically active indole-based hybrids with the aim of improving activity, selectivity, and mitigating side effects .
Mécanisme D'action
Target of Action:
The primary targets of 7-Benzyl-1H-indole are specific receptors or enzymes within the biological system These targets play a crucial role in mediating the compound’s effectsWe can infer that it interacts with cellular components due to its diverse biological activities .
Mode of Action:
While the precise mode of action remains elusive, we can speculate based on the compound’s properties. This compound likely binds to specific receptors or enzymes, modulating their function. This interaction could lead to downstream signaling cascades, altered gene expression, or changes in cellular processes. For instance, its antiviral activity suggests interference with viral replication mechanisms
Biochemical Pathways:
The affected pathways may include signal transduction pathways, metabolic pathways, or cellular processes. For example:
- Antiviral Activity : this compound inhibits viral replication, possibly by disrupting viral enzymes or interfering with viral RNA/DNA synthesis .
- Anticancer Activity : The compound might influence cell cycle regulation or induce apoptosis in cancer cells .
Action Environment:
Environmental factors (pH, temperature, co-administered drugs) can influence the compound’s efficacy and stability. For example:
Analyse Biochimique
Biochemical Properties
7-Benzyl-1H-indole plays a role in several biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The binding of this compound to these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the interaction .
Additionally, this compound has been shown to interact with certain receptor proteins, such as the serotonin receptor. This interaction can modulate the receptor’s activity, influencing downstream signaling pathways and cellular responses . The compound’s ability to form hydrogen bonds and hydrophobic interactions with these biomolecules underlies its biochemical activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In cancer cells, for instance, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis. This is partly due to its impact on cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival .
Moreover, this compound can influence gene expression by acting as a ligand for nuclear receptors. This interaction can lead to changes in the transcription of genes involved in cellular metabolism, differentiation, and immune responses . The compound’s effects on cellular metabolism include alterations in the levels of key metabolites and the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding to specific sites on enzymes and receptors, leading to conformational changes that either inhibit or activate the target biomolecule . For example, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other substrates .
Additionally, this compound can act as an agonist or antagonist for certain receptors, modulating their signaling pathways. This modulation can lead to changes in gene expression, as the activated receptors can translocate to the nucleus and influence transcriptional activity . The compound’s ability to form stable complexes with its targets is crucial for its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure.
In in vitro studies, prolonged exposure to this compound has been associated with sustained changes in gene expression and metabolic activity . In in vivo studies, the compound’s effects can be influenced by its pharmacokinetics, including absorption, distribution, metabolism, and excretion. Long-term exposure in animal models has revealed potential cumulative effects on organ function and overall health .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response.
Propriétés
IUPAC Name |
7-benzyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-5-12(6-3-1)11-14-8-4-7-13-9-10-16-15(13)14/h1-10,16H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPGHHIWEDACLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC3=C2NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600095 |
Source


|
| Record name | 7-Benzyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3377-78-4 |
Source


|
| Record name | 7-Benzyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

